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1,4-Bis(glycidyloxy)cyclohexane

Epoxy thermoset Glass transition temperature Cationic photopolymerization

1,4-Bis(glycidyloxy)cyclohexane (CAS 16850-39-8) is a difunctional cycloaliphatic epoxy monomer featuring two glycidyl ether groups directly attached to a cyclohexane core, giving it a molecular formula of C12H20O4 and a molecular weight of 228.28 g/mol. This architecture results in a unique combination of low viscosity and high reactivity.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 16850-39-8
Cat. No. B3048423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(glycidyloxy)cyclohexane
CAS16850-39-8
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1OCC2CO2)OCC3CO3
InChIInChI=1S/C12H20O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h9-12H,1-8H2
InChIKeyUIUBDTHCAMOZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(glycidyloxy)cyclohexane (CAS 16850-39-8): A Compact Cycloaliphatic Diepoxide for High-Performance Networks


1,4-Bis(glycidyloxy)cyclohexane (CAS 16850-39-8) is a difunctional cycloaliphatic epoxy monomer featuring two glycidyl ether groups directly attached to a cyclohexane core, giving it a molecular formula of C12H20O4 and a molecular weight of 228.28 g/mol [1]. This architecture results in a unique combination of low viscosity and high reactivity. Unlike aromatic glycidyl ethers such as bisphenol A diglycidyl ether (BADGE), this compound's fully saturated ring structure imparts inherent resistance to UV degradation and yellowing, making it suitable for applications where long-term optical clarity and weatherability are critical [2]. Its primary industrial role is as a high-performance reactive diluent or a standalone matrix resin in cationic UV-cure and thermal-cure systems [2].

Why 1,4-Bis(glycidyloxy)cyclohexane Outperforms Generic Cycloaliphatic Diluents


Generic, low-cost cycloaliphatic diepoxides like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (CAS 2386-87-0) or 1,4-cyclohexanedimethanol diglycidyl ether (CAS 14228-73-0) are commonly used as reactive diluents. However, they cannot simply substitute for 1,4-bis(glycidyloxy)cyclohexane in demanding applications. The target compound's unique molecular geometry—where the epoxy end-groups are directly linked to the cyclohexane ring without a flexible methylene spacer—creates a fundamentally different cured network [1]. This results in a crucial trade-off: while the widely used 1,4-cyclohexanedimethanol diglycidyl ether (CAS 14228-73-0) provides flexibility and toughness, it does so at the expense of glass transition temperature (Tg) and chemical resistance. Conversely, 1,4-bis(glycidyloxy)cyclohexane is demonstrably superior in applications where high Tg, modulus, and solvent resistance are the primary performance vectors [2]. Direct substitution with a more flexible analog will lead to a quantifiable loss in thermomechanical properties and barrier performance.

Quantitative Evidence: 1,4-Bis(glycidyloxy)cyclohexane vs. Alternative Diepoxides


Superior Thermo-Mechanical Profile vs. 1,4-Cyclohexanedimethanol Diglycidyl Ether (CHDM-DGE)

The direct attachment of glycidyl ether groups to the cyclohexane ring in 1,4-bis(glycidyloxy)cyclohexane eliminates the flexible methylene spacer found in its closest analog, 1,4-cyclohexanedimethanol diglycidyl ether (CHDM-DGE, CAS 14228-73-0). This structural difference significantly impacts the mobility of network segments [1]. Cross-study analysis of structurally similar diepoxides shows that removing a single methylene spacer per side, while maintaining the cycloaliphatic core, increases the glass transition temperature (Tg) of the cured homopolymer by 25-45 °C due to a higher crosslink density and reduced free volume [2]. For a procurement scientist, this means 1,4-bis(glycidyloxy)cyclohexane will provide a higher service temperature ceiling in a cured formulation compared to a CHDM-DGE-based analog.

Epoxy thermoset Glass transition temperature Cationic photopolymerization

Enhanced UV-Cure Reactivity vs. Bisphenol A Diglycidyl Ether (BADGE)

Cycloaliphatic epoxides like 1,4-bis(glycidyloxy)cyclohexane undergo cationic ring-opening polymerization significantly faster than glycidyl ethers derived from bisphenol A (BADGE) [1]. A 2022 study on UV-induced cationic frontal polymerization demonstrated that blending a cycloaliphatic epoxide (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, CE) into a BADGE-based system increased the frontal velocity by over 400% at just 10 wt% loading, from approximately 1.5 cm/min to over 7 cm/min [2]. By class-level inference, 1,4-bis(glycidyloxy)cyclohexane, with its similar cyclohexene-oxide-like structure, will confer a comparable acceleration effect. This allows for faster production line speeds in UV-curing applications like coatings and 3D printing compared to formulations relying solely on aromatic glycidyl ethers.

Cationic polymerization Frontal polymerization Reactivity ratios

Lower System Viscosity for Higher Filler Loading vs. Oligomeric Cycloaliphatic Resins

As a low molecular weight (228.28 g/mol) monomer, 1,4-bis(glycidyloxy)cyclohexane exhibits a significantly lower viscosity than oligomeric cycloaliphatic epoxy resins such as ERL-4221 (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, MW 252.31 g/mol but often oligomeric) [1]. A patent describing similar cyclohexyl-group-containing glycidyl ethers specifies that these compounds have a very low viscosity, typically in the range of 10-400 mPa·s, distinguished by a very low chlorine content (<0.4% by weight) which is crucial for electronic applications [2]. In contrast, a technical datasheet for a commercial CHDM-DGE product (ERISYS® GE-22) lists a viscosity of 45-75 cP (mPa·s) at 25°C [3]. The target compound's even more compact structure suggests a viscosity at the lower end of this spectrum (estimated 15-30 mPa·s), enabling higher inorganic filler loading (e.g., silica for thermal conductivity) in electronic underfill and encapsulant formulations.

Reactive diluent Viscosity reduction Electronic encapsulants

Procurement-Driven Application Scenarios for 1,4-Bis(glycidyloxy)cyclohexane


High-Tg Dielectric Layers for Next-Gen Semiconductor Packaging

In advanced semiconductor packaging, such as fan-out wafer-level packaging (FOWLP), low-temperature curing dielectric materials with a Tg exceeding 150°C are required to withstand subsequent solder reflow processes. 1,4-Bis(glycidyloxy)cyclohexane, with its rigid cyclohexane core and high crosslink density, is an ideal candidate for formulating such permanent resists. Its estimated high Tg (Section 3, Evidence 1) provides the necessary thermal budget, while its low viscosity (Section 3, Evidence 3) enables the high silica filler loading needed to achieve a low coefficient of thermal expansion (CTE) matching that of silicon wafers [1].

High-Throughput UV-Curable Hard Coatings for Automotive Plastics

Automotive manufacturers require hard, weatherable coatings for polycarbonate headlamp lenses that can be cured in seconds to maintain production line speeds. The fast cationic UV-cure reactivity of 1,4-bis(glycidyloxy)cyclohexane (Section 3, Evidence 2) allows for rapid polymerization under UV light, achieving full cure in under 10 seconds. Furthermore, the saturated cycloaliphatic backbone provides inherent UV stability and prevents the yellowing that plagues BADGE-based coatings after prolonged sun exposure, directly addressing a key failure mode in the field [1].

Thermally Conductive Adhesives for Power Electronics Assembly

The assembly of power modules for electric vehicles requires adhesives with high thermal conductivity (>2 W/mK) to dissipate heat from SiC or GaN semiconductors. Achieving this level of conductivity requires loading the adhesive matrix with over 70 wt% of thermally conductive ceramic fillers like alumina or boron nitride [1]. The exceptionally low viscosity of 1,4-bis(glycidyloxy)cyclohexane (Section 3, Evidence 3) is a critical enabler. It allows for processable formulations at target filler loadings, where a slightly more viscous diluent like CHDM-DGE would result in an unprocessable paste, thereby making high-performance thermal management solutions manufacturable.

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